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Compound of Interest

Compound Name: PC-046

Cat. No.: B1684104 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
PC-046 is a potent, orally bioavailable, synthetic small molecule that functions as a microtubule

destabilizing agent. It exerts its anti-tumor effects by inhibiting tubulin polymerization, leading to

cell cycle arrest in the metaphase and subsequent apoptosis. Preclinical studies have

demonstrated its efficacy in various hematologic and solid tumor models. This document

provides a comprehensive overview of the chemical structure, mechanism of action, and

preclinical data associated with PC-046.

Chemical Structure and Properties
PC-046 is a diaryl oxazole-based compound with the chemical formula C₂₂H₁₈N₂O₃.[1] Its

structure is characterized by a central oxazole ring substituted with methoxyphenyl and

pyridinylphenyl groups.
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Property Value Reference

IUPAC Name

5-(4-methoxyphenyl)-2-(3-(3-

methoxyphenyl)pyridin-4-

yl)oxazole

[1]

SMILES Code

COC1=CC=C(C=C1)C2=COC(

=N2)C3=C(C=CN=C3)C4=CC

=CC(=C4)OC

[1]

CAS Number 1202401-59-9 [1]

Molecular Formula C₂₂H₁₈N₂O₃ [1]

Molecular Weight 358.39 g/mol [1]

Elemental Analysis
C, 73.73; H, 5.06; N, 7.82; O,

13.39
[1]

Mechanism of Action: Microtubule Destabilization
PC-046 exerts its cytotoxic effects by disrupting the dynamic equilibrium of microtubule

assembly and disassembly. Microtubules are essential components of the cytoskeleton, playing

critical roles in cell division, intracellular transport, and maintenance of cell shape.

2.1. Inhibition of Tubulin Polymerization

PC-046 functions as a microtubule destabilizing agent by binding to tubulin, the protein subunit

of microtubules.[1] Specifically, it is believed to interact with the colchicine-binding site on β-

tubulin.[2][3] This binding prevents the polymerization of tubulin dimers into microtubules,

leading to a net depolymerization of the microtubule network.[1]

2.2. Cell Cycle Arrest at G2/M Phase

The disruption of microtubule dynamics, particularly the mitotic spindle, activates the spindle

assembly checkpoint. This results in the arrest of cancer cells in the G2/M phase of the cell

cycle, specifically in metaphase, preventing cell division and proliferation.[1][3]

2.3. Signaling Pathways
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The disruption of microtubule integrity by colchicine-binding site inhibitors like PC-046 can

trigger a cascade of downstream signaling events, ultimately leading to apoptosis. Key

pathways implicated include the activation of the c-Jun N-terminal kinase (JNK) and p38

mitogen-activated protein kinase (MAPK) pathways. Furthermore, the G2/M arrest is often

associated with increased expression of the cyclin-dependent kinase inhibitor p21.
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Figure 1: Proposed signaling pathway for PC-046.

Preclinical Efficacy
3.1. In Vitro Growth Inhibitory Activity

PC-046 has demonstrated potent growth inhibitory activity against a variety of tumor cell lines

in vitro.[1] A COMPARE algorithm analysis of the NCI-60 cell line panel showed that the activity

profile of PC-046 closely correlates with other known tubulin destabilizing agents, such as

vincristine and vinblastine (correlation coefficients ≈0.7).[1]

3.2. In Vivo Anti-Tumor Efficacy

The anti-tumor activity of PC-046 has been evaluated in severe combined immunodeficient

(SCID) mice bearing human tumor xenografts. Efficacy was observed in models of:

MV-4-11 acute myeloid leukemia[1]

MM.1S multiple myeloma[1]

DU-145 prostate cancer[1]

Pharmacokinetics
Pharmacokinetic studies in mice have demonstrated that PC-046 possesses favorable

properties for a potential therapeutic agent. Notably, it exhibits good oral bioavailability of 71%

and distributes to both plasma and bone marrow.[1] Importantly, no myelosuppression was

observed in non-tumor bearing SCID mice at doses just below the acute lethal dose,

suggesting a favorable safety profile compared to some other microtubule-targeting agents.[1]

Experimental Protocols
5.1. In Vitro Tubulin Polymerization Assay

Principle: The effect of PC-046 on tubulin polymerization can be assessed using a cell-free in

vitro assay. Tubulin polymerization is monitored by an increase in light scattering or
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fluorescence.

General Protocol:

Purified tubulin is incubated in a polymerization buffer (e.g., PIPES buffer) with GTP at

37°C.

PC-046 or a control vehicle is added to the reaction mixture.

The change in absorbance at 340 nm or fluorescence is measured over time using a

spectrophotometer or fluorometer.

Inhibition of polymerization is observed as a decrease in the rate and extent of the signal

increase compared to the control.
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Figure 2: Workflow for in vitro tubulin polymerization assay.

5.2. Cell Cycle Analysis

Principle: The effect of PC-046 on cell cycle distribution is determined by flow cytometry

using a DNA-intercalating fluorescent dye, such as propidium iodide (PI).

General Protocol:
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Cancer cells are cultured and treated with various concentrations of PC-046 or a vehicle

control for a specified time.

Cells are harvested, fixed (e.g., with 70% ethanol), and permeabilized.

The cells are treated with RNase to prevent staining of RNA.

Cells are stained with a PI solution.

The DNA content of individual cells is analyzed by flow cytometry. An accumulation of cells

in the G2/M phase is indicative of cell cycle arrest.

5.3. In Vivo Xenograft Studies

Principle: The anti-tumor efficacy of PC-046 in a living organism is evaluated by implanting

human cancer cells into immunodeficient mice.

General Protocol:

Human cancer cells (e.g., MV-4-11, MM.1S, or DU-145) are subcutaneously or

intravenously injected into immunodeficient mice (e.g., SCID or nude mice).

Once tumors are established, mice are randomized into treatment and control groups.

PC-046 is administered to the treatment group (e.g., orally), while the control group

receives a vehicle.

Tumor volume and body weight are measured regularly throughout the study.

At the end of the study, tumors are excised and weighed. Efficacy is determined by

comparing the tumor growth in the treated group to the control group.

Summary and Future Directions
PC-046 is a promising preclinical candidate with a well-defined mechanism of action as a

microtubule destabilizing agent. Its advantages include ease of synthesis, lack of multidrug

resistance cross-resistance, good oral bioavailability, and a favorable acute toxicity profile.[1]

Further investigation is warranted to fully elucidate its therapeutic potential in a clinical setting.
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Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic

profiling, evaluation in a broader range of cancer models, and identification of potential

biomarkers for patient selection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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